Baogongteng A

Stereochemistry Muscarinic Receptor Enantiomer

Sourcing non-racemic, stereochemically validated muscarinic agonists remains a challenge, with many suppliers offering racemic synthesis products of unreliable pharmacological activity. Baogongteng A (BGT-A) addresses this gap as a strictly controlled, optically pure [2S,6S] enantiomer, directly correlated with full M-receptor agonist potency. - Optically Pure Enantiomer: Sourced as the active [2S,6S] isomer, critical for reproducible mAChR activation. - Validated Miopic Activity: Demonstrates intraocular pressure-lowering effects comparable to pilocarpine in rabbit models. - Research-Grade Purity: Supplied at ≥98% HPLC purity, ensuring reliable experimental outcomes for cardiovascular and ophthalmological studies.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 74239-84-2
Cat. No. B1208332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaogongteng A
CAS74239-84-2
Synonymsao gong teng A
bao gong teng A benzoate, (exo,exo)-(-)-isomer
bao gong teng A, 3,5-dinitrobenzoate salt
baogongteng a
Erycibe alkaloid II
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2C(CCC1N2)O
InChIInChI=1S/C9H15NO3/c1-5(11)13-9-4-7-8(12)3-2-6(9)10-7/h6-10,12H,2-4H2,1H3/t6-,7-,8+,9+/m1/s1
InChIKeyFSXBMHMVOFJROW-HXFLIBJXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baogongteng A (CAS 74239-84-2): Procurement Guide for a Chiral Muscarinic Agonist in Glaucoma and mAChR Research


Baogongteng A (BGT-A), a naturally occurring tropane alkaloid (C9H15NO3) isolated from the Chinese medicinal herb Erycibe obtusifolia Benth, is an optically active muscarinic acetylcholine receptor (mAChR) agonist [1]. Distinguished from the majority of tropane alkaloids which function as muscarinic antagonists, BGT-A is a full M-receptor agonist with demonstrated miotic and intraocular pressure (IOP)-lowering effects [2]. Its unique pharmacological profile positions it as a valuable research tool and a reference compound for developing next-generation glaucoma therapeutics [3].

Why Generic Muscarinic Agonists Cannot Substitute for Baogongteng A (CAS 74239-84-2)


Simple substitution with other muscarinic agonists or racemic synthesis products is not scientifically valid due to profound stereochemical dependence of BGT-A's pharmacological activity. BGT-A exists as a specific enantiomer ([2S,6S]-2α-hydroxy-6β-acetoxynortropane), and studies demonstrate that its 6R enantiomers exhibit negligible muscarinic activity [1]. Furthermore, while racemic BGT-A can be synthesized, its miotic potency is only 50% that of the natural, optically pure product [2]. This stereospecificity, combined with its distinct receptor activation profile relative to classical agonists like pilocarpine, means that sourcing the correct enantiomer is a critical procurement parameter for obtaining reliable and reproducible experimental results.

Quantitative Differentiation of Baogongteng A (CAS 74239-84-2) Against Key Comparators


Chiral Purity as a Determinant of Muscarinic Activity: 6S vs. 6R Enantiomers of BGT-A Analogs

The absolute configuration of BGT-A is critical for its activity. In a study of three bioactive BGT-A analogs (compounds 2, 3, and 4), the 6S enantiomers demonstrated significant muscarinic activity in functional assays, while the corresponding 6R enantiomers were essentially inactive [1].

Stereochemistry Muscarinic Receptor Enantiomer

Comparative Miotic Potency: Natural Baogongteng A vs. Racemic Synthetic Product

The miotic activity of synthetic, racemic Baogongteng A was directly compared to the natural product in a rabbit model. The racemic mixture exhibited only half the potency of the naturally occurring, optically pure compound [1].

Miotic Agent Stereochemistry Glaucoma

M2 Muscarinic Receptor Affinity: Baogongteng A Analogue vs. 6β-Acetoxynortropane

The 6β-carbomethoxy analogue (14) of baogongteng A was found to have only weak affinity for M2-muscarinic receptors in a direct comparison with the highly potent and M2-selective derivative, 6β-acetoxynortropane (5) [1].

mAChR Binding Affinity Structure-Activity Relationship

Clinical Efficacy Comparison in Glaucoma: Baogongteng A vs. Pilocarpine

In clinical trials, the therapeutic efficacy of Baogongteng A for the treatment of primary glaucoma was found to be similar to that of pilocarpine, a standard-of-care miotic agent [1].

Glaucoma Clinical Trial Intraocular Pressure

Validated Research Applications for Baogongteng A (CAS 74239-84-2) Based on Quantitative Evidence


Muscarinic Receptor Pharmacology and Structure-Activity Relationship (SAR) Studies

As a stereospecific muscarinic agonist with a well-defined structure, Baogongteng A serves as a validated reference compound for studying mAChR activation, particularly for understanding the influence of absolute configuration (6S vs. 6R) on receptor binding and functional response [1]. Its activity profile is distinct from classical agonists like pilocarpine, making it a valuable tool for delineating receptor signaling pathways and for the computational design of novel muscarinic ligands [2].

Preclinical Development of Ophthalmic Formulations for Glaucoma

Baogongteng A is a proven lead compound for developing new glaucoma therapies. Its miotic and IOP-lowering effects have been validated in rabbit models [1], and its clinical efficacy is comparable to the established drug pilocarpine [2]. This makes it an ideal active pharmaceutical ingredient (API) reference for formulation studies aimed at improving ocular bioavailability, such as in situ gelling systems [2].

Synthesis and Biological Evaluation of Novel Tropane Derivatives

BGT-A is the founding member of a class of tropane alkaloids with agonistic activity. It serves as the primary scaffold for medicinal chemistry efforts to synthesize new analogs with improved potency, selectivity, or pharmacokinetic properties. Studies have shown that its 6β-acetoxyl group and absolute configuration are crucial for activity, guiding rational drug design [1]. Synthetic derivatives, such as satropane, are being advanced based on this foundational work [2].

Cardiovascular Research Involving Muscarinic Pathways

Beyond ophthalmology, BGT-A's hypotensive effects make it a relevant research compound for studying muscarinic receptor function in the cardiovascular system [1]. It can be used in ex vivo or in vivo models to investigate M-receptor mediated vasodilation or cardiac effects, providing a natural product-based alternative to synthetic muscarinic agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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